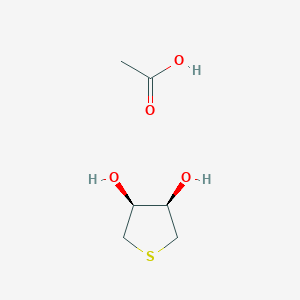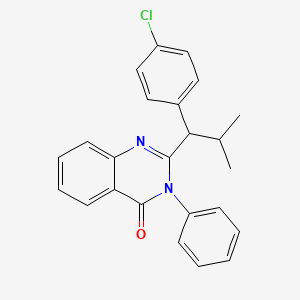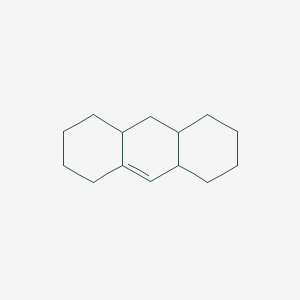
acetic acid;(3R,4S)-thiolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(3R,4S)-thiolane-3,4-diol is a compound that combines the properties of acetic acid and a thiolane ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,4S)-thiolane-3,4-diol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired stereochemistry . The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biomass pyrolysis with alkali metal acetate or alkaline earth metal acetate as catalysts . This method is advantageous due to its simplicity and efficiency in producing acetic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(3R,4S)-thiolane-3,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;(3R,4S)-thiolane-3,4-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid;(3R,4S)-thiolane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate metabolic pathways and influence cellular processes by interacting with specific proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar ring structure and are used in medicinal chemistry for their biological activity.
Indole derivatives: Indole-3-acetic acid and its derivatives are plant hormones with diverse biological applications.
Pyridinecarboxylic acids: These compounds are monocarboxylic derivatives of pyridine and have various industrial and medicinal uses.
Uniqueness
Acetic acid;(3R,4S)-thiolane-3,4-diol is unique due to its specific stereochemistry and the presence of both acetic acid and thiolane moieties. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
874013-18-0 |
|---|---|
Fórmula molecular |
C6H12O4S |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
acetic acid;(3R,4S)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S.C2H4O2/c5-3-1-7-2-4(3)6;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)/t3-,4+; |
Clave InChI |
ZTVHHLYTLBFHBW-HKTIBRIUSA-N |
SMILES isomérico |
CC(=O)O.C1[C@H]([C@H](CS1)O)O |
SMILES canónico |
CC(=O)O.C1C(C(CS1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)


![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)


![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)


![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)


